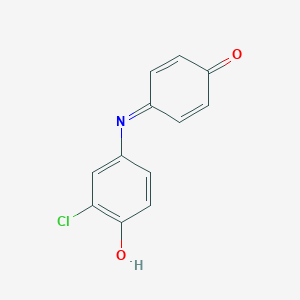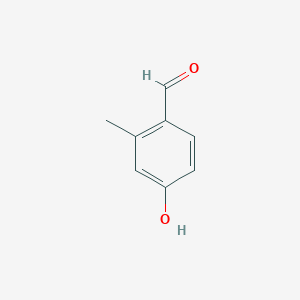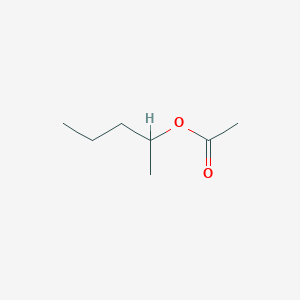
DIPHENYLDIMETHYLGERMANE
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: DIPHENYLDIMETHYLGERMANE can be synthesized through several methods. One common approach involves the reaction of diphenylgermanium dichloride with methylmagnesium bromide in diethyl ether under nitrogen atmosphere . The reaction proceeds as follows:
Ph2GeCl2+2CH3MgBr→Ph2Ge(CH3)2+2MgBrCl
Industrial Production Methods: In industrial settings, the production of dimethyl(diphenyl)germane often involves large-scale reactions using similar organometallic reagents. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of inert atmospheres to prevent unwanted side reactions .
Analyse Chemischer Reaktionen
Types of Reactions: DIPHENYLDIMETHYLGERMANE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: It can be reduced to form germyl radicals.
Substitution: It can undergo substitution reactions with halogens and other electrophiles.
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine are commonly employed.
Oxidation: Germanium dioxide (GeO2) and other germanium oxides.
Reduction: Germyl radicals and hydrides.
Substitution: Various halogenated germanium compounds.
Wissenschaftliche Forschungsanwendungen
DIPHENYLDIMETHYLGERMANE has a wide range of applications in scientific research:
Chemistry: Used as a reagent and catalyst in organic synthesis and polymerization reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Employed in the production of thin films, semiconductors, and LED manufacturing.
Wirkmechanismus
The mechanism of action of dimethyl(diphenyl)germane involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with cellular components, leading to specific biochemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
Dimethylgermane: A simpler organogermanium compound with similar reactivity but fewer applications.
Diphenylgermane: Another related compound with different substitution patterns on the germanium atom.
Uniqueness: DIPHENYLDIMETHYLGERMANE is unique due to its combination of two phenyl groups and two methyl groups attached to the germanium atom. This structure imparts specific chemical properties, making it useful in a variety of applications, particularly in the fields of materials science and pharmaceuticals .
Eigenschaften
IUPAC Name |
dimethyl(diphenyl)germane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Ge/c1-15(2,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOKZEXKYJMZND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Ge](C)(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Ge | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00506390 | |
| Record name | Dimethyl(diphenyl)germane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00506390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7301-42-0 | |
| Record name | Dimethyl(diphenyl)germane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00506390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is dimethyldiphenylgermane used in the synthesis of metal π complexes?
A1: Dimethyldiphenylgermane serves as a key building block in synthesizing metal π complexes, specifically heterametallocyclophanes, as described in the research []. The compound undergoes lithiation, replacing one or both phenyl groups' hydrogen atoms with lithium. This lithiated species then reacts with dichlorodimethylgermane or dichlorodiphenylgermane, forming the desired bridged metallocyclophane structures. This synthetic strategy highlights dimethyldiphenylgermane's utility in incorporating germanium atoms into the periphery of bis(benzene)vanadium and bis(benzene)chromium complexes.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(R)-(5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B179412.png)





